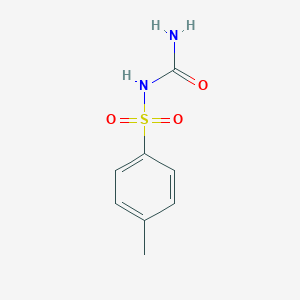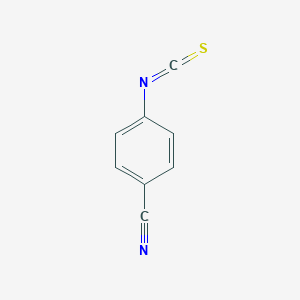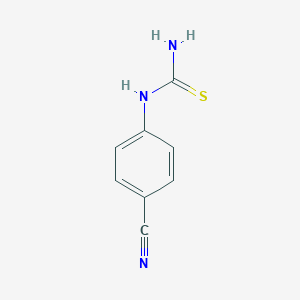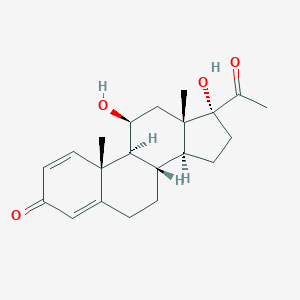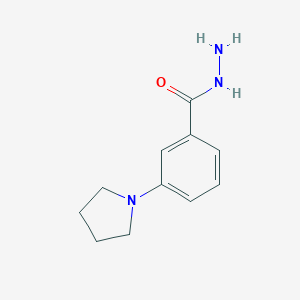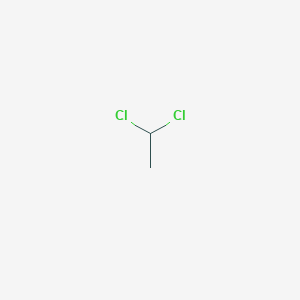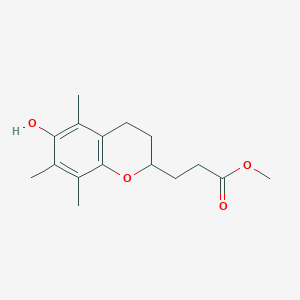
2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman
Übersicht
Beschreibung
.alpha.-Carboxyethyl-6-hydroxychroman is a metabolite of alpha-tocopherol, which is a form of vitamin E. This compound is found in various biological systems and is known for its antioxidant properties. It is a water-soluble derivative of alpha-tocopherol and plays a role in the body’s defense against oxidative stress .
Wissenschaftliche Forschungsanwendungen
.alpha.-Carboxyethyl-6-hydroxychroman has several scientific research applications :
Antioxidant Research: It is studied for its antioxidant properties and its ability to scavenge free radicals.
Biomarker Studies: It is used as a biomarker for vitamin E intake and status in nutritional studies.
Medical Research: It is investigated for its potential role in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer.
Industrial Applications: It is used in the formulation of dietary supplements and functional foods.
Wirkmechanismus
The mechanism of action of .alpha.-carboxyethyl-6-hydroxychroman involves its antioxidant properties . It neutralizes free radicals by donating an electron, thereby preventing oxidative damage to cells and tissues. The compound interacts with various molecular targets, including lipids, proteins, and DNA, to exert its protective effects.
Biochemische Analyse
Biochemical Properties
2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman interacts with a variety of enzymes, proteins, and other biomolecules. As an antioxidant, it may help protect cell membranes from reactive oxygen species
Cellular Effects
The effects of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman involves its antioxidant properties. It can donate a hydrogen atom to reduce free radicals, thereby protecting cell membranes from oxidative damage . It may also interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman is involved in the metabolic pathways related to the metabolism of Vitamin E . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
.alpha.-Carboxyethyl-6-hydroxychroman can be synthesized through a series of chemical reactions starting from linalool. The synthetic route involves the following steps :
Oxidation of Linalool: Linalool is oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 0°C to form γ-methyl-γ-vinylbutyrolactone.
Cyclization: The intermediate is then cyclized using p-toluenesulfonic acid monohydrate.
Purification: The product is purified using silica gel column chromatography.
Final Reaction: The purified intermediate is reacted with trimethylhydroquinone in the presence of boron trifluoride etherate to yield .alpha.-carboxyethyl-6-hydroxychroman.
Analyse Chemischer Reaktionen
.alpha.-Carboxyethyl-6-hydroxychroman undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
.alpha.-Carboxyethyl-6-hydroxychroman is similar to other carboxyethyl-6-hydroxychroman compounds, such as gamma-carboxyethyl-6-hydroxychroman . it has unique properties that distinguish it from its analogs:
Antioxidant Potency: .alpha.-carboxyethyl-6-hydroxychroman has a slightly lower antioxidant potency compared to gamma-carboxyethyl-6-hydroxychroman.
Biological Activity: It exhibits different biological activities and interactions with molecular targets.
Metabolic Pathways: The metabolic pathways and excretion rates of .alpha.-carboxyethyl-6-hydroxychroman differ from those of its analogs.
Similar compounds include:
- Gamma-carboxyethyl-6-hydroxychroman
- Delta-carboxyethyl-6-hydroxychroman
Eigenschaften
IUPAC Name |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODOWFEFKOVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4072-32-6 | |
| Record name | α-CEHC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-CEHC | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






